2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine
Description
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Properties
IUPAC Name |
2-[2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-7-14(8-3-1)19-12-17-18-15(19)20-11-9-13-6-4-5-10-16-13/h1-8,10,12H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFYYIYKVCOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine is a derivative of pyridine and triazole, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its potential therapeutic applications.
Synthesis
The synthesis of the target compound involves several steps, typically starting from commercially available precursors. The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and isothiocyanates. The final product is obtained via nucleophilic substitution reactions that introduce the sulfanyl and pyridine groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for antifungal and anticancer activities |
| Sulfanyl Group | Enhances interaction with biological targets |
| Pyridine Moiety | Contributes to lipophilicity and bioavailability |
| Phenyl Substituent | Modulates electronic properties and enhances potency |
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines. Notably, studies have demonstrated that 1,2,4-triazole derivatives can inhibit key enzymes involved in tumor growth.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring has been linked to enhanced antibacterial activity. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Antioxidant Activity
The compound has also been reported to possess antioxidant properties superior to standard antioxidants like butylated hydroxytoluene (BHT). In vitro assays demonstrated a 1.5-fold increase in antioxidant capacity compared to controls.
Case Studies
- Antitumor Efficacy : A study on a series of triazole derivatives revealed that modifications at the phenyl group significantly influenced anticancer activity. The most potent derivative exhibited an IC50 value of less than 0.1 µM against breast cancer cell lines.
- Antimicrobial Screening : In a comparative study involving various synthesized triazole compounds, this compound showed promising results against multi-drug resistant strains of bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
